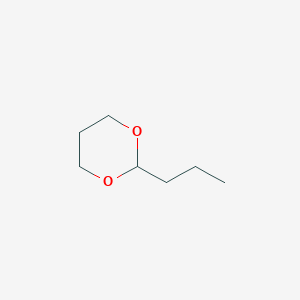

2-Propyl-1,3-dioxane

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

5663-33-2 |

|---|---|

分子式 |

C7H14O2 |

分子量 |

130.18 g/mol |

IUPAC名 |

2-propyl-1,3-dioxane |

InChI |

InChI=1S/C7H14O2/c1-2-4-7-8-5-3-6-9-7/h7H,2-6H2,1H3 |

InChIキー |

TXLICGCGWAEPIB-UHFFFAOYSA-N |

正規SMILES |

CCCC1OCCCO1 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Propyl 1,3 Dioxane and Its Substituted Analogs

Acetalization Reactions: Fundamental Principles and Catalytic Systems

The cornerstone of 2-propyl-1,3-dioxane synthesis is the acid-catalyzed reaction between a 1,3-diol and an aldehyde. This reversible reaction, known as acetalization, forms the six-membered 1,3-dioxane (B1201747) ring and a molecule of water. organic-chemistry.org

Condensation of 1,3-Diols with Aldehyde Precursors

The most direct route to this compound involves the condensation of 1,3-propanediol (B51772) with butyraldehyde (B50154). guidechem.comacs.org This reaction can be extended to create a variety of substituted analogs by using different 1,3-diols and aldehydes. For instance, reacting 2-methyl-2-phenyl-1,3-propanediol with various aldehydes yields substituted 1,3-dioxanes like 2-ethyl-5-methyl-5-phenyl-1,3-dioxane and 2-propyl-5-methyl-5-phenyl-1,3-dioxane. ijapbc.com The reaction is typically carried out in a suitable solvent, and the removal of water is crucial to drive the equilibrium towards the product side. organic-chemistry.org

A notable application of this reaction is in the recovery of 1,3-propanediol from fermentation broths. By reacting the broth with butyraldehyde, 1,3-propanediol is converted to this compound, which can then be extracted. epa.gov This reactive extraction process utilizes an excess of the aldehyde, which serves as both a reactant and an extractant. acs.orgresearchgate.net

Catalysis in 1,3-Dioxane Synthesis

The acetalization reaction requires a catalyst to proceed at a reasonable rate. Both homogeneous and heterogeneous acid catalysts are effectively employed for this purpose.

p-Toluenesulfonic acid (PTSA) is a widely used homogeneous acid catalyst for the synthesis of 1,3-dioxanes. ijapbc.comresearchgate.netrsc.org It is effective in promoting the condensation reaction, often in refluxing toluene (B28343) to facilitate the removal of water via a Dean-Stark apparatus. organic-chemistry.org For example, the synthesis of 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane (B14135313) is achieved by reacting 2-propylpropane-1,3-diol (B1277289) and 3,5-difluorobenzaldehyde (B1330607) in toluene with PTSA as the catalyst. rsc.org In another instance, 2-propyl-5-methyl-5-phenyl-1,3-dioxane was prepared using PTSA in a reaction mixture that was stirred for two hours at room temperature. ijapbc.com

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Strongly acidic cation-exchange resins have proven effective in the synthesis of this compound and can also be used for the hydrolysis of the acetal (B89532) to recover the diol. epa.gov Macroporous strong acid ion-exchange resins, such as Ionac CFP-105, have been shown to catalyze the formation of vinyl-substituted 1,3-dioxanes with high selectivity. google.com

Modified montmorillonite (B579905) (MMT) clays, such as MMT K-10 treated with sulfuric acid, have also been successfully employed as heterogeneous catalysts. researchgate.net These catalysts have demonstrated high conversion rates in the acetalization of aldehydes with diols, even at room temperature, and can be reused multiple times without a significant loss of activity. researchgate.net Other solid acid catalysts like zeolites (e.g., HZSM-5, Beta zeolite) and Amberlyst-15 resin are also utilized in the synthesis of related 1,3-dioxane structures. vulcanchem.com

Thermodynamic and Kinetic Control in Acetal Formation Equilibria

The formation of cyclic acetals is a reversible process, and the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.orglibretexts.org As a general principle for cyclic acetal formation under thermodynamic control, aldehydes preferentially react with 1,3-diols to form the more stable six-membered 1,3-dioxanes. thieme-connect.de

The stability of the 1,3-dioxane ring is a key factor. Like cyclohexane, 1,3-dioxanes adopt a chair-like conformation. thieme-connect.de Substituents at the C2 position generally favor an equatorial orientation to minimize steric interactions with axial substituents at C4 and C6. thieme-connect.de

The reaction conditions play a crucial role in determining the outcome. For instance, in the acetalization of polyols, the choice of catalyst and reaction time can influence the selectivity. thieme-connect.de To drive the equilibrium towards the formation of the 1,3-dioxane, it is essential to remove the water formed during the reaction. organic-chemistry.orggoogle.com This is often achieved by azeotropic distillation using a Dean-Stark apparatus or by using a chemical or physical water scavenger. organic-chemistry.org

The equilibrium constants for the formation of various substituted 1,3-dioxanes have been studied. For the reaction of 1,3-propanediol with butyraldehyde to form this compound, the reaction equilibrium constants were found to be in the range of 3480–470 at temperatures between 7–52 °C. acs.orgresearchgate.net This indicates a thermodynamically favorable reaction.

Advanced Synthetic Techniques

Beyond the classical acetalization, advanced techniques such as reactive distillation are employed for the synthesis of this compound. Reactive distillation combines the chemical reaction and the separation of products in a single unit. google.com In this process, the polyhydroxyl compound (e.g., 1,3-propanediol) and the aldehyde (e.g., butyraldehyde) are fed into a distillation column where they react to form the cyclic acetal. google.com The co-produced water is continuously removed, which shifts the reaction equilibrium towards the product, thereby increasing the yield of the desired acetal. google.com This integrated approach can be more efficient than conventional batch processes.

Reactive Extraction and Distillation Processes for 1,3-Dioxane Production and Recovery

Reactive extraction is a sophisticated method employed for the recovery of 1,3-diols, such as 1,3-propanediol, from dilute aqueous solutions like fermentation broths. researchgate.net This process involves the conversion of the diol into a more hydrophobic 1,3-dioxane derivative, which can be easily separated from the aqueous phase.

In this scheme, an aldehyde, such as butyraldehyde (butanal), is introduced into the aqueous solution containing 1,3-propanediol. The aldehyde serves a dual purpose: it acts as a reactant for the acetalization reaction to form this compound and as an extractant for the newly formed dioxane. researchgate.netacs.org The reaction is an equilibrium process, and using an excess of the aldehyde shifts the equilibrium towards the formation of the dioxane product, facilitating its extraction into the organic aldehyde phase. researchgate.netacs.org

Key findings from studies on this process include:

The acetalization reactions to form substituted 1,3-dioxanes occur readily at room temperature. researchgate.netacs.org

The resulting dioxanes are subsequently recovered from the extractant phase, often through hydrolysis in a reactive distillation column, which reverses the reaction to yield the purified 1,3-propanediol. researchgate.netresearchgate.netacs.org

This reactive extraction route is considered more effective than standard distillation for recovering diols from dilute solutions. researchgate.netacs.org

The efficiency of the extraction is quantified by the mass distribution coefficient, which measures the ratio of the concentration of the dioxane in the organic phase to that in the aqueous phase.

Table 1: Mass Distribution Coefficients for Substituted 1,3-Dioxanes

| Compound | Temperature (°C) | Mass Distribution Coefficient (Organic/Aqueous) |

|---|---|---|

| 2-Ethyl-1,3-dioxane | 15-50 | 3.96 - 5.40 |

| This compound | 15-50 | 27.03 - 28.08 |

| 2-Isopropyl-1,3-dioxane | 15-50 | 38.51 - 57.91 |

Data sourced from Industrial & Engineering Chemistry Research. researchgate.netacs.org

A semicontinuous process has also been developed that alternates between reactive extraction and reactive distillation within a single packed column, offering potential reductions in costs and energy requirements compared to continuous processes. researchgate.net

Novel Routes for Substituted 1,3-Dioxane Synthesis

Beyond recovery processes, several synthetic routes are available for producing substituted 1,3-dioxanes, including this compound.

A straightforward and high-yield method begins with an alpha-substituted aldehyde. ijapbc.com This starting material undergoes alpha-formylation when treated with aqueous formaldehyde (B43269) in the presence of a base. The resulting dialdehyde (B1249045) is then reduced in situ to the corresponding 1,3-diol. ijapbc.com This diol intermediate is subsequently reacted with an aldehyde or ketone to form the desired substituted 1,3-dioxane. ijapbc.com For instance, reacting the appropriate diol with butyraldehyde yields 2-propyl-substituted 1,3-dioxanes. ijapbc.com

The most common and established method for forming 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound. vulcanchem.comorganic-chemistry.org A typical procedure involves refluxing the reactants in a solvent like toluene with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), and removing the water formed during the reaction using a Dean-Stark apparatus to drive the reaction to completion. organic-chemistry.orgrsc.org

Table 2: Example of Acid-Catalyzed Synthesis of a Substituted 1,3-Dioxane

| Diol Reactant | Aldehyde Reactant | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2-propylpropane-1,3-diol | 3,5-difluorobenzaldehyde | p-Toluenesulfonic acid monohydrate | Toluene | Reflux at 140°C | 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane |

Data sourced from The Royal Society of Chemistry. rsc.org

Other novel approaches include:

Modular Synthesis: Large libraries of stereochemically diverse 1,3-dioxanes have been created using solid-support synthesis. psu.edunih.gov In this method, solid-supported epoxy alcohols are opened with various nucleophiles to generate a range of 1,3-diols. psu.edu These diols are then reacted with different dimethylacetals in a stereocontrolled transketalization reaction to produce a vast array of 1,3-dioxane structures. psu.edu

Hydrogenation: Substituted 5-acyl-1,3-dioxanes can be hydrogenated to produce heterocyclic alcohols. researchgate.net Palladium on carbon (Pd/C) has been identified as an effective catalyst for this type of reduction. researchgate.net

Stereochemical Control in 1,3-Dioxane Ring Formation

The stereochemistry of the 1,3-dioxane ring is a critical aspect of its synthesis, as the spatial arrangement of substituents significantly influences the molecule's properties. The 1,3-dioxane ring predominantly adopts a chair conformation, similar to cyclohexane. thieme-connect.de

Due to the shorter C-O bond length compared to C-C bonds, there are significant 1,3-diaxial interactions between a substituent at the C2 position and axial hydrogen atoms at C4 and C6. thieme-connect.de Consequently, substituents at the C2 position, such as a propyl group, are thermodynamically more stable in the equatorial position to minimize these steric interactions. thieme-connect.de

Achieving stereochemical control during synthesis is a key focus of modern organic chemistry. For 1,3-dioxanes, this can be accomplished through several strategies:

Substrate Stereocontrol: The stereochemistry of the final product can be dictated by the stereochemistry of the starting materials. Modular synthesis approaches have successfully used enantioenriched epoxy alcohols as precursors to generate stereochemically distinct classes of 1,3-dioxanes. psu.edunih.gov

Chiral Auxiliaries and Reagents: The use of chiral reagents can influence the stereochemical outcome of a reaction. For example, the enantioselective deprotonation of 1,3-dioxan-5-ones using chiral lithium amide bases has been shown to produce products with a specific enantiomeric excess. vulcanchem.com

Reaction Pathway Control: The stereoselectivity of a reaction can be controlled by guiding the reaction through a specific pathway involving stereodefined intermediates. mdpi.com In modular synthesis, a stereocontrolled transketalization step is used to generate the 1,3-dioxane ring with a specific stereochemical configuration. psu.edu

These methods allow for the targeted synthesis of specific stereoisomers of this compound and its substituted analogs, which is crucial for applications where molecular shape is a determining factor.

Reaction Mechanisms and Chemical Transformations of 2 Propyl 1,3 Dioxane

Hydrolytic Reactivity of 2-Propyl-1,3-Dioxane: Kinetics and Equilibrium

The hydrolysis of this compound (2PD) is a reversible reaction that yields 1,3-propanediol (B51772) (1,3-PD) and butyraldehyde (B50154). researchgate.nettandfonline.com This reaction is of interest for processes such as the recovery of 1,3-propanediol from dilute fermentation broths, where it is first converted to 2PD for extraction. tandfonline.comacs.org

Experimental studies have been conducted to establish the equilibrium and reaction kinetics of this hydrolysis, often catalyzed by acidic ion exchange resins like HD-8. researchgate.nettandfonline.com Research indicates that the hydrolysis of this compound is an endothermic reaction. tandfonline.com A macro-kinetics model has been developed and fitted with experimental data to determine the rate constants for both the forward and reverse reactions, after accounting for and eliminating the effects of internal and external diffusion. tandfonline.comtandfonline.com

The kinetics of the hydrolysis reaction for this compound can be described by a pseudo-homogeneous model. The reaction is second-order for both the concentration of reactants and products. researchgate.net The feasibility of converting this compound back to 1,3-propanediol through hydrolysis is a key step in separation and recovery processes. tandfonline.com

Table 1: Kinetic and Thermodynamic Data for the Hydrolysis of this compound

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction Type | Reversible, Endothermic | Catalyzed by cation exchange resin HD-8 | researchgate.nettandfonline.com |

| Reaction Order | Second-order (overall) | Pseudo-homogeneous model | researchgate.net |

| Enthalpy of Reaction (for 2-methyl-1,3-dioxane) | 30.16 kJ/mol | Temperature range: 323-363 K | researchgate.net |

Note: The enthalpy data is for the analogous compound 2-methyl-1,3-dioxane (B3054962), providing insight into the endothermic nature of the hydrolysis of 2-substituted-1,3-dioxanes.

Thermal and Oxidative Degradation Mechanisms of 1,3-Dioxanes

The stability and degradation of the 1,3-dioxane (B1201747) ring are crucial in various applications, including its potential use as a biofuel component. The degradation can proceed through thermal (pyrolysis) or oxidative pathways.

The high-temperature pyrolysis of 1,3-dioxanes involves the cleavage of C-C and C-O bonds within the ring structure. While specific studies on the pyrolysis of this compound are limited, research on related 1,3-dioxolanes and 1,4-dioxane (B91453) provides insight into the likely mechanisms. acs.orgosti.govunizar.es The initial steps in the pyrolysis of cyclic ethers are typically unimolecular decomposition reactions involving bond fission. unizar.es For 1,4-dioxane, pyrolysis leads to the formation of ethylene (B1197577) glycol vinyl ether and 2-ethoxyacetaldehyde, which then rapidly break down into smaller molecules. unizar.es A similar pathway can be anticipated for 1,3-dioxanes, where initial ring-opening is followed by further fragmentation. Molecular dynamics studies on alkyl-substituted 1,3-dioxolanes show that the decomposition rates and product spectrum are heavily influenced by the nature of the alkyl side-chain. osti.gov

At lower temperatures, the oxidation of 1,3-dioxanes is initiated by radicals, such as the hydroxyl (OH) radical in the atmosphere. chemistryviews.orgnih.gov The primary mode of attack is the abstraction of a hydrogen atom, predominantly from an α-carbon (a carbon atom adjacent to an oxygen atom). chemistryviews.org This initial step forms a 1,3-dioxanyl radical.

The atmospheric oxidation of 1,3-dioxane, initiated by OH radicals or chlorine atoms, has been studied to identify its degradation products. nih.gov The major products identified via FTIR spectroscopy include (2-oxoethoxy)methyl formate, formic acid, and methylene (B1212753) glycol diformate. chemistryviews.orgnih.gov The formation of these products is consistent with a mechanism involving H-atom abstraction followed by C-C bond cleavage and subsequent oxidation. chemistryviews.org

The yields of these products show some dependence on reaction conditions. For instance, the yield of formic acid was observed to decrease significantly in the absence of nitrogen oxides (NOx). chemistryviews.orgnih.gov This indicates that NOx plays a role in the reaction pathways of the intermediate radicals.

Table 2: Major Products from the OH-Initiated Oxidation of 1,3-Dioxane in the Presence of NOx

| Product | Average Molar Yield | Source |

|---|---|---|

| (2-Oxoethoxy)methyl formate | 0.50 ± 0.05 | nih.gov |

| Formic acid | 0.41 ± 0.02 | nih.gov |

| Methylene glycol diformate | 0.03 ± 0.01 | nih.gov |

Mechanistic Studies of Specific Reactions

The regioselective ring-opening of 1,3-dioxane acetals is a powerful tool in organic synthesis, particularly in carbohydrate chemistry. researchgate.netugent.be These reactions typically proceed under reductive or oxidative conditions.

Reductive cleavage of the 1,3-dioxane ring can be achieved using various reagents, most notably Lewis acids in combination with hydride donors, such as LiAlH₄–AlCl₃. cdnsciencepub.com The mechanism for this hydrogenolysis involves the formation of an oxocarbonium ion in the rate-determining step. cdnsciencepub.com The Lewis acid coordinates to one of the oxygen atoms, facilitating the cleavage of a C-O bond to form a stabilized carbocation. A subsequent hydride attack then opens the ring to yield a hydroxy ether. Studies comparing 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that the five-membered rings are hydrogenolyzed faster, which is attributed to the greater ease of forming the oxocarbonium ion from the 1,3-dioxolane (B20135) structure. cdnsciencepub.com

The regioselectivity of the ring-opening is influenced by steric and electronic factors of substituents on the dioxane ring. researchgate.net For example, the use of diisobutylaluminium hydride (DIBAL-H) as a reducing agent often results in the formation of a primary alcohol, as the hydride attacks the less sterically hindered carbon atom. researchgate.net

Investigation of Paternò-Büchi Reactions with Dioxane Derivatives

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, results in the formation of a four-membered oxetane (B1205548) ring. While specific studies on this compound are not extensively detailed in readily available literature, the photochemical behavior of related 1,3-dioxane derivatives provides insight into potential reaction pathways.

Photochemical reactions of diazocarbonyl compounds in the presence of 1,3-dioxane-4,6-dione (B14002328) derivatives have been investigated. These reactions primarily lead to a Wolff rearrangement to form a ketene, with "carbene" product yields not exceeding 28%. researchgate.net This suggests that while cycloaddition is possible, other photochemical pathways may dominate depending on the specific reactants and conditions. The formation of oxetanes from the reaction of hydroperoxides with alkenes can also lead to the synthesis of 1,2-dioxolanes and 1,2-dioxanes through intramolecular opening, a process that is stereoselective. researchgate.net

In a related context, the synthesis of 1,4-dioxanes can be achieved through the reaction of 3-aryloxetan-3-ols with 1,2-diols, catalyzed by a Brønsted acid. acs.orgnih.govnih.gov This process involves the formation of an oxetane carbocation intermediate, which then reacts with the diol. acs.org Although not a Paternò-Büchi reaction, this demonstrates the reactivity of oxetane-related structures in forming dioxane rings.

General Lewis Acid-Catalyzed Rearrangements and Transformations (relevant to acetals)

As a cyclic acetal (B89532), this compound is susceptible to transformations catalyzed by Lewis acids. thieme-connect.deorganic-chemistry.org These reactions typically involve the activation of one of the dioxane's oxygen atoms by the Lewis acid, making the C2-O bond more labile and prone to cleavage. wikipedia.orgpearson.com This generates an oxocarbenium ion intermediate, which is central to the subsequent rearrangements and transformations. wikipedia.orgcdnsciencepub.com

The stability and reaction pathways of 1,3-dioxanes are influenced by their structure. Generally, 1,3-dioxanes are more stable than the corresponding five-membered 1,3-dioxolanes, and their rate of hydrogenolysis with reagents like LiAlH4-AlCl3 is slower. cdnsciencepub.com This difference in reactivity is attributed to the relative ease of forming the oxocarbenium ion. cdnsciencepub.com

Lewis acid-catalyzed reactions can lead to various products, including ring-opening to form hydroxy ethers or rearrangement to other heterocyclic systems. thieme-connect.decdnsciencepub.com For example, intramolecular reactions of carbon nucleophiles with Lewis acid-activated 1,3-dioxanes can yield medium-ring-size cyclic ethers. thieme-connect.de The choice of Lewis acid can also influence the reaction mechanism, which may proceed through an SN1 or SN2 pathway, affecting the stereochemical outcome. wikipedia.org In the context of vinyl acetals, Lewis acid-catalyzed rearrangements can be highly stereoselective, producing cis- or trans-disubstituted tetrahydrofurans depending on the reaction conditions. nih.govresearchgate.net

Catalytic Reactivity and Selectivity

Transformations Over Heterogeneous Catalysts (e.g., Platinum)

The transformations of 1,3-dioxanes over heterogeneous catalysts, particularly platinum, have been systematically studied. u-szeged.hu These vapor-phase reactions on metal catalysts can lead to several major product types through distinct pathways:

Isomerization: 2-Alkyl-1,3-dioxanes can isomerize to esters. For instance, this compound can convert to propyl butyrate. The selectivity for ester formation can reach up to 80% under favorable conditions. u-szeged.hu

Hydrogenolysis: This process involves the cleavage of C-O bonds and saturation with hydrogen, leading to the formation of 1,3-diol monoethers. u-szeged.hu

Fragmentation: At higher temperatures, decomposition processes can occur, leading to smaller molecules. u-szeged.hu

The reactivity of 1,3-dioxanes on a platinum catalyst increases with the number of substituents on the C4 carbon atom. u-szeged.hu Platinum catalysts, such as platinum on carbon (Pt/C), are effective for various transformations, including the hydrogenation of functional groups. iitm.ac.insigmaaldrich.com For example, Pt/C has been used for the chemoselective oxidation of aromatic acetals to benzoic acids in an aqueous medium. clockss.org

The table below summarizes the primary transformation pathways for 2-alkyl-1,3-dioxanes on a platinum catalyst.

| Reaction Type | Primary Products | Typical Selectivity |

| Isomerization | Esters (e.g., Propyl butyrate) | Can reach up to 80% u-szeged.hu |

| Hydrogenolysis | 1,3-Diol monoethers | Varies with conditions u-szeged.hu |

| Fragmentation | Smaller decomposed molecules | Occurs at higher temperatures u-szeged.hu |

Influence of Substituents on Reaction Pathways and Product Distribution

The nature and position of substituents on the 1,3-dioxane ring significantly affect the stability, reactivity, and the distribution of products in catalytic transformations. u-szeged.hu

For the C2 position, the stability of 1,3-dioxanes on a platinum catalyst follows the sequence: formal > acetal ≈ ketal. u-szeged.hu The reactivity, however, is increased by the presence of an alkyl group at C2. Specifically, the C2-propyl group in this compound contributes to a higher degree of transformation compared to smaller alkyl groups like methyl or ethyl in the context of ester formation. u-szeged.huu-szeged.hu

The general trend for ester formation as a function of the C2-substituent is: 2-isopropyl- < 2-propyl- > 2-ethyl- > 2-methyl-1,3-dioxane. u-szeged.huu-szeged.hu This indicates that the propyl group provides a favorable balance of steric and electronic effects for this particular transformation on a platinum catalyst. In contrast, a C2-phenyl group tends to promote fragmentation by facilitating the cleavage of the C2-O bond. u-szeged.hu

The following table outlines the effect of the C2-alkyl substituent on the degree of ester formation from 1,3-dioxanes on a platinum catalyst.

| C2-Substituent | Relative Degree of Ester Formation |

| Isopropyl | Lower u-szeged.huu-szeged.hu |

| Propyl | Higher u-szeged.huu-szeged.hu |

| Ethyl | Lower u-szeged.huu-szeged.hu |

| Methyl | Lower u-szeged.huu-szeged.hu |

Advanced Analytical Methodologies for 2 Propyl 1,3 Dioxane Characterization

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone for elucidating the molecular structure and electronic nature of 2-propyl-1,3-dioxane. Various spectroscopic methods offer unique insights into different aspects of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DNMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural determination of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments within the molecule. For instance, in derivatives like trans-2-isopropyl-5-propyl-1,3-dioxane, specific chemical shifts and coupling constants allow for the assignment of protons in the dioxane ring and the propyl substituent. The stereochemistry of 1,3-dioxane (B1201747) derivatives, such as those obtained from the acetalization of various aldehydes, can be investigated using NMR, revealing details about the orientation of substituents on the heterocyclic ring. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. For example, in the related compound 2,2-diisopropyl-1,3-dioxolane, the carbon atoms of the isopropyl groups and the dioxolane ring can be clearly identified. chemicalbook.com The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom. docbrown.info

Dynamic NMR (DNMR): Dynamic NMR studies can be employed to investigate conformational changes and restricted rotations within the molecule. For some derivatives, restricted rotation around certain bonds can lead to dynamic effects in the NMR spectra, allowing for the calculation of rotational energy barriers. researchgate.netresearchgate.net For poly(2-propyl-2-oxazoline)s, high-resolution ¹H NMR spectroscopy, along with DOSY and NOESY experiments, has been used to study the rotation of the n-propyl group. acs.org

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-2 (acetal) | ~4.5 (t) | ~100-105 |

| C-4, C-6 (axial) | ~3.6-3.8 (m) | ~65-70 |

| C-4, C-6 (equatorial) | ~4.0-4.2 (m) | ~65-70 |

| C-5 (axial & equatorial) | ~1.3-1.5 (m) | ~25-30 |

| Propyl-Cα | ~1.5-1.7 (m) | ~30-35 |

| Propyl-Cβ | ~1.3-1.5 (m) | ~15-20 |

| Propyl-Cγ | ~0.9 (t) | ~10-15 |

Note: This is an interactive table with generalized data. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (EI-MS/MS, CI-MS) for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation and enabling trace-level detection.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of the molecule's structure. For 1,3-dioxane and its derivatives, common fragmentation pathways include the loss of the alkyl substituent at the C-2 position. dss.go.thnist.gov

Chemical Ionization (CI-MS): Chemical ionization is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). researchgate.net This is particularly useful for confirming the molecular weight of the compound. dss.go.th CI-MS has been effectively used to characterize 1,3-dioxanes and dioxolanes, providing complementary information to EI-MS. dss.go.thresearchgate.net

Tandem Mass Spectrometry (MS/MS): EI-MS/MS provides even greater structural detail by isolating a specific ion and inducing further fragmentation. This technique is valuable for distinguishing between isomers and for the analysis of complex mixtures. dss.go.th The use of both CI-MS and EI-MS/MS has been reported for the characterization of synthesized 1,3-dioxanes and dioxolanes. dss.go.th

| Ionization Method | Observed Ions | Primary Application |

| Electron Ionization (EI) | Molecular ion (M⁺), various fragment ions | Structural elucidation via fragmentation patterns |

| Chemical Ionization (CI) | Protonated molecule ([M+H]⁺) | Molecular weight determination |

| EI-MS/MS | Product ions from a selected precursor ion | Isomer differentiation, detailed structural analysis |

This interactive table summarizes the applications of different mass spectrometry techniques.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum is characterized by the presence of C-H and C-O stretching and bending vibrations. The C-O stretching vibrations for cyclic ethers like 1,3-dioxane typically appear in the region of 1140-1070 cm⁻¹. docbrown.info The absence of strong absorptions from other functional groups, such as a carbonyl (C=O) or hydroxyl (-OH) group, can confirm the purity of the sample. google.com

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| C-H stretching (alkyl) | 2850-3000 |

| C-H bending (alkyl) | 1365-1480 |

| C-O stretching (cyclic ether) | 1070-1140 |

This interactive table displays the key IR absorption bands for this compound.

UV-Vis and Fluorescence Spectroscopy for Photophysical Properties of Derivatives

While this compound itself does not exhibit significant absorption in the UV-visible range, its derivatives can be designed to have specific photophysical properties.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For certain derivatives of 1,3-dioxane, such as those incorporated into larger chromophoric systems, UV-Vis spectroscopy can be used to study their electronic transitions. mdpi.com For example, the electronic absorption spectra of tetraarylbisquinazolinones, which can be synthesized from derivatives of 1,3-dione, show absorption bands in the ultraviolet region. mdpi.com

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive and can be used to study the excited state properties of fluorescent derivatives. For instance, photoswitchable fluorescent diarylethene derivatives have been studied in 1,4-dioxane (B91453), where they exhibit fluorescence upon irradiation with UV light. semanticscholar.org The fluorescence quantum yields of such derivatives can be influenced by the substituents present. semanticscholar.org Similarly, the fluorescence properties of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been investigated to assess their potential in biological imaging. mdpi.com

Electron Paramagnetic Resonance (EPR) Analysis for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. bbhegdecollege.com While this compound is not a radical itself, EPR can be used to study radical intermediates that may be formed during its synthesis or in subsequent reactions. For example, EPR has been used to detect and identify key radicals in the pyrolysis of lignocellulosic biomass, where oxygen-centered radicals were identified. mdpi.com In enzymatic reactions involving dioxygenases, EPR has been instrumental in characterizing intermediate radical species. cmu.edu The g-values and hyperfine coupling constants obtained from an EPR spectrum provide detailed information about the structure and electronic environment of the radical. bbhegdecollege.commdpi.com

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its quantitative determination.

Gas Chromatography (GC): Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound. restek.com GC-MS has been used for the determination of 1,3-dioxanes in various matrices, including water and industrial wastewater. dss.go.thresearchgate.net Different GC columns and temperature programs can be optimized to achieve the separation of this compound from its isomers and other components in a mixture.

Liquid Chromatography (LC): While GC is often preferred for volatile compounds, liquid chromatography, particularly high-performance liquid chromatography (HPTLC), can also be used for the analysis of 1,3-dioxane derivatives. lupinepublishers.comuni-giessen.de LC is especially useful for compounds that are thermally unstable or non-volatile. acs.org

Quantitative Analysis: Both GC and LC methods can be used for the quantitative analysis of this compound. This typically involves the creation of a calibration curve using standards of known concentration. lupinepublishers.com For trace analysis in environmental samples, techniques like closed-loop stripping analysis (CLSA) followed by GC-MS can be employed to achieve low detection limits. dss.go.th Static headspace GC has also been shown to be a convenient method for the quantitative determination of 1,3-dioxane derivatives in wastewaters. researchgate.net

| Technique | Principle | Application for this compound |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Separation from volatile impurities and isomers. |

| GC-Mass Spectrometry (GC-MS) | GC separation followed by MS detection. | Identification and quantification. |

| High-Performance Thin Layer Chromatography (HPTLC) | Separation on a planar stationary phase. | Qualitative and quantitative analysis of derivatives. |

This interactive table outlines the primary chromatographic techniques for the analysis of this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are the principal techniques for evaluating the purity of this compound and for its quantitative analysis in complex mixtures. These methods offer high resolution and sensitivity, allowing for the separation and identification of the target compound from impurities, reactants, or other components.

Detailed Research Findings:

For purity assessment, a GC system equipped with a Flame Ionization Detector (FID) is commonly employed. The methodology involves dissolving the this compound sample in a suitable high-purity solvent, such as methanol (B129727) or dichloromethane, to reduce viscosity and allow for direct injection. google.com The separation is typically achieved on a capillary column with a specific stationary phase, such as a 6% cyanopropylphenyl–94% dimethylpolysiloxane phase (a G43 equivalent), which is well-suited for the analysis of various organic compounds. chromatographyonline.com The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

GC-MS is indispensable for the definitive identification of this compound in mixtures, such as industrial wastewater or reaction products. researchgate.net The gas chromatograph separates the components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for unambiguous identification by comparison with spectral libraries like the NIST database. rsisinternational.org In cases of complex mixtures where compounds may co-elute, employing two columns with different polarities can enhance separation and ensure accurate identification. shimadzu.com

The table below outlines typical operating conditions for the GC-MS analysis of volatile organic compounds similar to this compound. nih.gov

| Parameter | Condition |

|---|---|

| GC Column | Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min nih.gov |

| Oven Program | Initial temp 35°C for 2 min, ramp at 6°C/min to 190°C, then at 28°C/min to 310°C, hold for 8 min nih.gov |

| Injector Temperature | 250°C |

| Transfer Line Temp | 290°C nih.gov |

| Ion Source Temp | 290°C nih.gov |

| MS Mode | Scan mode, m/z range 15–450 elsevier.es |

Headspace Gas Chromatographic Methods for Volatile Compounds

Static Headspace Gas Chromatography (HSGC) is a powerful and robust technique for the analysis of volatile compounds like this compound present in liquid or solid matrices. nih.gov This method involves heating a sealed vial containing the sample to establish equilibrium between the sample and the gaseous phase (headspace). An aliquot of this vapor is then injected into the GC system, which prevents non-volatile matrix components from contaminating the instrument. nih.gov

Detailed Research Findings:

Research has demonstrated that static headspace gas chromatography can be effectively used to monitor the presence and quantity of odorous 2-alkyl-1,3-dioxanes, including this compound, in wastewaters from polyester (B1180765) resin manufacturing plants. researchgate.net This direct analytical method is noted for its good repeatability, with a relative standard deviation of 3-4%, and achieves detection limits in the range of 400-700 µg/dm³. researchgate.net The technique allows for continuous monitoring and control of these byproducts without extensive sample preparation. researchgate.net The selection of an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water, is critical, and the solvent must be of high purity to avoid interference with the analytes. itwreagents.com

The following table details typical parameters for an HSGC method.

| Parameter | Condition |

|---|---|

| Sample Preparation | Sample dissolved in a high-purity solvent (e.g., water, DMSO) in a 20 mL headspace vial nih.gov |

| Incubation/Equilibration Temp | 70°C to 105°C nih.govyoungin.com |

| Incubation/Equilibration Time | 10 to 45 minutes nih.govyoungin.com |

| Injection Volume | 1 - 2.5 mL of the vapor phase nih.gov |

| GC Column | DB-624 (30 m x 0.53 mm i.d., 3.0 µm film thickness) or equivalent nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thermal Analysis Techniques (e.g., DSC, TG, DTA) for Material Properties

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. For this compound, techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) provide valuable information about its thermal stability, phase transitions, and decomposition profile.

Detailed Research Findings:

While specific thermal analysis data for pure this compound is not extensively published, the application of these techniques to related cyclic acetals and polymers containing these structures provides a clear framework for its characterization.

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. acs.org It is used to detect thermal events such as melting, crystallization, and glass transitions. For materials containing cyclic acetals, DSC analysis provides information about glass transition temperatures (Tg). diva-portal.org A typical DSC experiment would be run from a low temperature (e.g., -80°C) to a higher temperature (e.g., 200°C) at a controlled heating rate, often 20°C/min, under an inert atmosphere like argon or nitrogen. acs.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition patterns of a material. diva-portal.org For related compounds, TGA has been used to identify the degradation temperature (Tdeg), often defined as the temperature at which 5% of the material's mass has been lost. rsc.org This analysis reveals the upper-temperature limit at which the compound is stable.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. hitachi-hightech.com The resulting thermogram shows peaks corresponding to thermal events. Endothermic processes, such as melting and boiling, absorb heat and result in a negative peak, while exothermic processes like oxidation or decomposition release heat and produce a positive peak. scribd.comworldoftest.com DTA can serve as a "fingerprint" for identification and to study phase transitions. scribd.com

The table below summarizes the information obtained from these key thermal analysis techniques.

| Technique | Principle | Information Obtained |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample relative to a reference. worldoftest.com | Phase transition temperatures (melting, boiling), glass transition temperature (Tg), heat of fusion. acs.orgdiva-portal.org |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere. worldoftest.com | Thermal stability, decomposition temperature, moisture/solvent content. rsc.orgresearchgate.net |

| Differential Thermal Analysis (DTA) | Measures the temperature difference between a sample and a reference. hitachi-hightech.com | Detection of endothermic (melting) and exothermic (decomposition) events, phase transition temperatures. scribd.comworldoftest.com |

Applications of 2 Propyl 1,3 Dioxane and Its Analogs in Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates and Building Blocks

The 1,3-dioxane (B1201747) framework serves as a valuable building block in organic synthesis, providing a stable yet reactive scaffold for the construction of more elaborate molecular architectures.

2-Propyl-1,3-dioxane and its analogs function as key intermediates in the synthesis of complex organic molecules. ontosight.ailookchem.com Their structure, which contains a protected carbonyl group, allows for transformations on other parts of a molecule without affecting the aldehyde functionality. The dioxane ring can be selectively opened under specific conditions to reveal the original carbonyl or transformed into other functional groups. For instance, substituted 1,3-dioxanes are used in the synthesis of polyketides, a class of structurally diverse natural products. rsc.org They can also serve as precursors to pharmaceuticals and agrochemicals. evitachem.com For example, 5-methyl-5-propyl-1,3-dioxane-2-ketone, an analog, is an intermediate in the synthesis of carisoprodol. google.com Similarly, other analogs like 2-(3-bromopropyl)-2-methyl-1,3-dioxane (B2624720) are employed as building blocks for drug candidates.

The synthesis of complex liquid crystal materials also utilizes dioxane analogs. One reported synthesis involves reacting 2-propylpropane-1,3-diol (B1277289) with 3,5-difluorobenzaldehyde (B1330607) to produce 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane (B14135313), a key precursor. rsc.org

A significant application of 1,3-dioxane analogs lies in stereoselective synthesis, where the chiral environment of a substituted dioxane ring directs the formation of a specific stereoisomer. Chiral 1,3-dioxanes can be synthesized and used as building blocks to create optically active molecules. rsc.org For example, a method for enantioselective 1,3-dioxane construction has been developed using a chiral phosphoric acid catalyst, yielding products that can be converted into optically active 1,3-polyol motifs. rsc.orgresearchgate.net

Furthermore, the asymmetric desymmetrization of meso-1,3-diols can be achieved through the enantioselective ring-cleavage of their corresponding dioxane acetals, mediated by a chiral Lewis acid. acs.org This approach allows for the selective activation of one of two enantiotopic oxygen atoms within the prochiral dioxane acetal (B89532). acs.org The stereoselective opening of chiral dioxane acetals is a field of study that provides access to valuable chiral intermediates. acs.org The synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, a key intermediate for the HMG-CoA reductase inhibitor Atorvastatin, is a notable example of asymmetric synthesis involving a dioxane derivative. internationaljournalssrg.org

Protective Group Chemistry for Carbonyl Functionalities

One of the most fundamental roles of 1,3-dioxanes in organic synthesis is to act as a protecting group for aldehydes and ketones. uh.eduorganic-chemistry.org this compound is formed by the acid-catalyzed reaction of butanal with 1,3-propanediol (B51772). organic-chemistry.org This transformation converts the reactive aldehyde into a stable cyclic acetal, which is resistant to a wide range of reagents, particularly nucleophiles and bases. uh.eduorganic-chemistry.org

The stability of cyclic acetals makes them ideal for multi-step syntheses where other functional groups in the molecule need to be manipulated. uchicago.edu Compared to their five-membered ring counterparts (1,3-dioxolanes), 1,3-dioxanes, derived from 1,3-diols, are generally more stable. uh.eduorganic-chemistry.org

The deprotection, or cleavage, of the dioxane group to regenerate the carbonyl functionality is typically achieved by acid-catalyzed hydrolysis or transacetalization in the presence of water or an alcohol. uh.eduorganic-chemistry.org The relative rates of cleavage for different cyclic acetals have been studied, providing a basis for selective protection and deprotection strategies. uh.eduslideshare.net

Table 1: Comparison of Dioxane and Dioxolane Protecting Groups

| Feature | 1,3-Dioxane (from 1,3-Propanediol) | 1,3-Dioxolane (B20135) (from 1,2-Ethanediol) |

| Ring Size | 6-membered | 5-membered |

| Formation | Acid-catalyzed reaction of a carbonyl with 1,3-propanediol. organic-chemistry.org | Acid-catalyzed reaction of a carbonyl with 1,2-ethanediol. organic-chemistry.org |

| Relative Stability | Generally more stable. uh.eduorganic-chemistry.org | Generally less stable. uh.edu |

| Cleavage Conditions | Acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org | Acid-catalyzed hydrolysis or transacetalization. wikipedia.org |

Advanced Materials Research and Polymer Chemistry Applications

Derivatives of 1,3-dioxane are valuable monomers in the field of polymer chemistry. ontosight.aievitachem.com The ring-opening polymerization (ROP) of functionalized 1,3-dioxane monomers can lead to the formation of biodegradable polymers such as polyesters and poly(ester-ether)s. researchgate.netrsc.org This method allows for the introduction of specific functionalities into the polymer backbone. researchgate.net

For instance, the radical ring-opening polymerization of 2-methylene-1,3-dioxepane, a seven-membered ring analog, results in a polyester (B1180765). researchgate.net Similarly, the copolymerization of 2-methyl-1,3-dioxane-4-one with δ-valerolactone yields poly(3-hydroxypropionate-co-5-hydroxyvalerate) copolyesters. rsc.org The properties of the resulting polymers, such as glass transition temperature and solubility, can be tuned by the choice of substituents on the dioxane ring. researchgate.net Fluorinated 1,3-dioxane analogs have been explored for creating polymers with specific optical properties, such as low refractive indices and high optical transmission, for applications like optical fibers. researchgate.net

Chemical Engineering Applications

The reversible formation of this compound from butanal and 1,3-propanediol is exploited in chemical engineering for separation processes.

Reactive extraction is a process that combines a chemical reaction and a liquid-liquid extraction into a single step. This technique is particularly useful for separating 1,3-propanediol from dilute aqueous solutions, such as fermentation broths, where direct distillation is energy-intensive due to the high boiling point of the diol. researchgate.netntnu.nonih.gov

In this process, an aldehyde like butanal is added to the aqueous solution. acs.org The butanal reacts with 1,3-propanediol to form the more hydrophobic this compound. researchgate.netacs.org The aldehyde, used in excess, also acts as the extraction solvent, drawing the newly formed this compound into the organic phase and away from the aqueous phase. researchgate.netacs.org Studies have shown high distribution coefficients for this compound between the organic and aqueous phases, indicating efficient extraction. researchgate.netacs.org

Following the extraction, the 1,3-propanediol can be recovered from the organic phase by reversing the reaction through hydrolysis, a process often carried out in a reactive distillation column. researchgate.netntnu.noresearchgate.net This allows for the separation and purification of 1,3-propanediol while the aldehyde can be recovered and reused. ntnu.nonih.gov The production of cyclic acetals, including this compound, can be efficiently accomplished using a reactive distillation column where the reaction and separation occur simultaneously. google.com

Table 2: Aldehydes Used in Reactive Extraction of 1,3-Propanediol and their Corresponding Dioxane Products

| Aldehyde | Dioxane Product | Mass Distribution Coefficient (Organic/Aqueous) at 15-50 °C | Reference |

| Propionaldehyde | 2-Ethyl-1,3-dioxane | 3.96–5.40 | researchgate.net, acs.org |

| Butanal (Butyraldehyde) | This compound | 27.03–28.08 | researchgate.net, acs.org |

| Isobutyraldehyde | 2-Isopropyl-1,3-dioxane | 38.51–57.91 | researchgate.net, acs.org |

Solvent Properties in Reaction Media

The utility of this compound and its analogs as solvents in organic synthesis and materials science is an area of ongoing research. While detailed studies focusing exclusively on this compound are limited, the solvent characteristics can be inferred from the well-documented properties of its structural parent, 1,3-dioxane, and other closely related analogs like 1,4-dioxane (B91453) and various substituted dioxanes.

General Solvent Characteristics

Dioxanes, as a class of cyclic ethers, are recognized for their versatile solvency. solubilityofthings.com The presence of two oxygen atoms within the six-membered ring imparts a degree of polarity and the capacity to act as hydrogen bond acceptors. This allows them to dissolve a range of organic and even some inorganic substances. solubilityofthings.com The parent compound, 1,3-dioxane, is highly soluble in water and also miscible with many organic solvents such as acetone (B3395972) and alcohols, making it a versatile medium for chemical reactions. solubilityofthings.com

A close analog, 2-propyl-1,3-dioxolane (B1346037) (a five-membered ring), is noted for its solubility in various organic solvents like ethanol (B145695) and ethyl acetate. Its symmetrical structure contributes to a relatively low polarizability and dipole moment, making it a useful solvent for separation techniques like chromatography. smolecule.com

Comparative Physical Properties of Dioxane Analogs

To understand the potential solvent properties of this compound, it is useful to compare the physical properties of related cyclic ethers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility |

| 1,3-Dioxane | C₄H₈O₂ | 88.11 | 106 | Highly soluble (>100 g/L) solubilityofthings.com |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101 | Miscible |

| 2-Propyl-1,3-dioxolane | C₆H₁₂O₂ | 116.16 | ~134.6 smolecule.com | Data not available |

| 2-Methyl-1,3-dioxane (B3054962) | C₅H₁₀O₂ | 102.13 | 111 | Data not available |

This table presents data for analogous compounds to infer the properties of this compound.

Applications in Reaction Media: Research Findings

Research into the application of substituted dioxanes as reaction media often highlights their role in specific synthetic transformations. For instance, in the synthesis of 2-vinyl-1,3-dioxane (B8795907) compounds, it has been noted that the presence of a 1,3-propanediol compound in the reaction mixture is advantageous as it performs as a solvent medium during the subsequent hydroformylation process. google.com

Furthermore, studies on the recovery of methyl-substituted 1,3-dioxanes from aqueous media demonstrate their partitioning behavior. Aromatic hydrocarbons like toluene (B28343) and o-xylene (B151617) have been effectively used as extractants to remove 2-methyl-1,3-dioxane from aqueous solutions. researchgate.net This suggests that in biphasic reaction systems, 2-alkyl-1,3-dioxanes would preferentially partition into the organic phase, a property that can be exploited in reaction and separation process design. The extraction efficiency for 2-methyl-1,3-dioxane from an aqueous phase into an aromatic solvent was reported to be as high as 75%. researchgate.net

While direct, comprehensive studies on this compound as a reaction solvent are not widely published, the existing data on its analogs suggest it would function as a moderately polar aprotic solvent. Its higher boiling point compared to unsubstituted dioxane would make it suitable for reactions requiring elevated temperatures. The propyl group may also influence reaction kinetics and selectivity by altering the solvation sphere around reactants and transition states.

Environmental Fate and Degradation Mechanisms of 1,3 Dioxane Systems

Atmospheric Degradation Pathways and Atmospheric Chemistry

The atmospheric fate of 2-propyl-1,3-dioxane, like other volatile organic compounds (VOCs), is primarily dictated by its reactions with photochemically generated oxidants. chemistryviews.org The principal degradation mechanism in the troposphere is initiated by hydroxyl (OH) radicals. chemistryviews.orgacs.org

Research on the atmospheric oxidation of the parent compound, 1,3-dioxane (B1201747), has shown that the reaction with OH radicals leads to the abstraction of a hydrogen atom, predominantly from a carbon atom adjacent to the ether oxygen atoms (α-C position). chemistryviews.orgnih.gov This initial step is followed by C-C bond cleavage. chemistryviews.org The major oxidation products identified from the reaction of 1,3-dioxane with OH radicals in the presence of NOx are (2-oxoethoxy)methyl formate, formic acid, and methylene (B1212753) glycol diformate. chemistryviews.orgnih.gov The yield of these products can be influenced by the presence of other atmospheric constituents like nitrogen oxides (NOx). chemistryviews.org For instance, the yield of formic acid was observed to decrease in the absence of NOx. chemistryviews.org

While specific kinetic data for this compound is limited, structure-activity relationship (SAR) models are often employed to estimate the rate coefficients for the gas-phase reactions of organic compounds with OH radicals. copernicus.org These models consider the influence of substituent groups on the reactivity of the molecule. copernicus.org For cyclic ethers like 1,3-dioxanes, the rate of reaction with OH radicals can deviate from simple predictions due to steric effects and the potential formation of hydrogen-bonded adducts. acs.org

The estimated atmospheric half-life of a related compound, Karanal, which contains a substituted 1,3-dioxane moiety, is predicted to be short, on the order of about one hour, due to its reaction with hydroxyl radicals. industrialchemicals.gov.au This suggests that atmospheric degradation is a significant removal pathway for such compounds.

Table 1: Major Products of the OH Radical Initiated Oxidation of 1,3-Dioxane

| Product Name | Average Molar Yield (in presence of NOx) |

|---|---|

| (2-oxoethoxy)methyl formate | 0.50 ± 0.05 nih.gov |

| Formic acid | 0.41 ± 0.02 nih.gov |

Biodegradation Studies in Aqueous Environments and Microbial Degradation Mechanisms

The biodegradability of 1,3-dioxane derivatives in aqueous environments is a key factor in determining their persistence. Generally, compounds containing the ether linkage are considered to be poorly biodegradable and can persist in the environment. researchgate.net

Studies on related substituted 1,3-dioxanes have indicated that they are not readily biodegradable. industrialchemicals.gov.au For instance, two 1,3-dioxane derivatives, 5-methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane (B3057423) and 5-methyl-2-(2-methylpropyl)-1,3-dioxane, showed limited degradation in standard biodegradability tests. industrialchemicals.gov.au The former reached 7-17% degradation after 28 days in different tests, while the latter achieved 9% degradation over the same period. industrialchemicals.gov.au This recalcitrance is attributed to both the cyclohexene (B86901) and the substituted 1,3-dioxane structures. industrialchemicals.gov.au

Research on the broader class of 1,4-dioxane (B91453) has shed some light on potential microbial degradation pathways. While 1,4-dioxane itself is known for its persistence, several bacterial strains have been identified that can degrade it, often through cometabolism, where the degradation is facilitated by the presence of another growth substrate. nih.govdtic.mil Many of these microorganisms utilize monooxygenase enzymes to initiate the degradation process. nih.govdtic.mil For example, Pseudonocardia dioxanivorans CB1190 and Mycobacterium dioxanotrophicus PH-06 are archetypal dioxane-degrading bacteria. nih.gov The initial step in the aerobic biodegradation of 1,4-dioxane is often an oxidation at the carbon atom adjacent to the ether oxygen. dtic.mil

While aerobic degradation is more commonly studied, there is some evidence suggesting that anaerobic biodegradation of 1,4-dioxane may be possible under specific conditions, such as in the presence of iron-reducing microorganisms. itrcweb.org However, studies have also shown that 1,4-dioxane can be highly recalcitrant under anaerobic conditions. dtic.mil The degradation of ether compounds under anaerobic conditions can be challenging. dtic.mil

The supplementation of essential nutrients, such as thiamine (B1217682) (vitamin B1), has been shown to significantly enhance the metabolic degradation of 1,4-dioxane by certain bacterial strains like Rhodococcus ruber strain 219, allowing for rapid degradation to very low concentrations. acs.org This highlights the potential role of micronutrients in the bioremediation of dioxane-contaminated sites. acs.org

Table 2: Biodegradation of Substituted 1,3-Dioxane Derivatives

| Compound | Test Guideline | Degradation (%) | Time (days) | Finding |

|---|---|---|---|---|

| 5-methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane | OECD TG 301 B | 17 | 28 | Not readily biodegradable industrialchemicals.gov.au |

| 5-methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane | ISO draft guideline | 7 | 28 | Not readily biodegradable industrialchemicals.gov.au |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive radical species, most notably the hydroxyl radical (•OH), to oxidatively degrade recalcitrant organic pollutants. deswater.comresearchgate.net These processes are particularly relevant for compounds like this compound, which may exhibit resistance to conventional biological treatment methods. deswater.comresearchgate.net

Several AOPs have been investigated for the degradation of the related and persistent compound, 1,4-dioxane. deswater.com These include:

Fenton and Electro-Fenton Processes: The Fenton reaction involves the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to produce hydroxyl radicals. numberanalytics.comusptechnologies.com This process has been shown to be effective in oxidizing 1,4-dioxane and another cyclic ether, 2-methyl-1,3-dioxolane, in groundwater. epa.gov Optimal conditions for 1,4-dioxane oxidation in one study included a pH of 7 and specific concentrations of H₂O₂ and Fe²⁺. epa.gov The electro-Fenton process, where H₂O₂ is generated electrochemically, has also been applied. epa.gov

Ozone-Based AOPs: The combination of ozone (O₃) with hydrogen peroxide (H₂O₂) can effectively oxidize 1,4-dioxane, transforming it into more biodegradable byproducts. deswater.com

UV-Based AOPs: The use of ultraviolet (UV) light in combination with hydrogen peroxide (UV/H₂O₂) is another effective AOP for degrading 1,4-dioxane. deswater.com The process generates hydroxyl radicals that attack the dioxane molecule. deswater.com

Heterogeneous Photocatalysis: This technique utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), and UV light to generate hydroxyl radicals on the catalyst surface, which then degrade organic pollutants. deswater.com

Sonodegradation: The application of ultrasound can also be used to degrade persistent organic pollutants. For bis(1-chloro-2-propyl) ether, sonochemical conversion was found to be superior to biological treatment. researchgate.net

The effectiveness of AOPs can be influenced by various factors, including pH, the presence of radical scavengers like bicarbonate ions, and the concentration of the oxidant and catalyst. usptechnologies.comepa.gov While AOPs can achieve high degradation efficiencies, they can also lead to the formation of various intermediate byproducts. deswater.com For 1,4-dioxane, degradation can result in the formation of ethylene (B1197577) glycol, glycolic acid, and other organic acids. deswater.com

Table 3: Overview of AOPs for Dioxane Degradation

| AOP Method | Oxidant(s) / Catalyst | Key Reactive Species | Target Compound Example | Reference |

|---|---|---|---|---|

| Fenton Process | H₂O₂, Fe²⁺ | Hydroxyl radical (•OH) | 1,4-Dioxane, 2-Methyl-1,3-dioxolane | epa.gov |

| Ozone/Peroxide | O₃, H₂O₂ | Hydroxyl radical (•OH) | 1,4-Dioxane | deswater.com |

| UV/Peroxide | UV light, H₂O₂ | Hydroxyl radical (•OH) | 1,4-Dioxane | deswater.com |

| Heterogeneous Photocatalysis | UV light, TiO₂ | Hydroxyl radical (•OH) | 1,4-Dioxane | deswater.com |

Monitoring and Analysis of 1,3-Dioxane Byproducts in Waste Streams

The presence of 1,3-dioxane derivatives in the environment often stems from their generation as byproducts in industrial processes, particularly in the manufacturing of polyester (B1180765) resins where glycols are used as raw materials. dss.go.thresearchgate.net Consequently, monitoring these compounds and their byproducts in industrial waste streams and the receiving environment is essential. dss.go.thitrcweb.org

Several analytical techniques have been employed for the detection and quantification of 1,3-dioxanes in water and wastewater. These methods need to be sensitive enough to detect these compounds at very low concentrations, as some derivatives can cause odor issues at the nanogram-per-liter level. dss.go.thacs.org

Common analytical approaches include:

Gas Chromatography/Mass Spectrometry (GC/MS): This is a widely used and powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. dss.go.thsigmaaldrich.com

Sample Preparation Techniques: To achieve the low detection limits required, various sample preparation and pre-concentration techniques are used.

Closed Loop Stripping Analysis (CLSA): This technique has been successfully used to identify odorous compounds, including 1,3-dioxane derivatives, in river water and groundwater. dss.go.th It is particularly effective for compounds with longer alkyl chains. dss.go.th

Purge-and-Trap (P&T): This method is also feasible for the analysis of 1,3-dioxanes and is often preferred for derivatives with smaller alkyl chains. dss.go.th

Solid-Phase Extraction (SPE): SPE, often using activated carbon cartridges, is a common method for extracting and concentrating dioxane compounds from water samples before GC/MS analysis. eurofins.compsu.edu US EPA Method 522, for instance, utilizes SPE for the determination of 1,4-dioxane in drinking water. eurofins.com

Static Headspace Gas Chromatography: This technique can be used for the direct analysis of 2-R-1,3-dioxanes in wastewaters from polyester resin plants, allowing for continuous monitoring and control. researchgate.net

The monitoring of industrial effluents has been crucial in identifying the sources of 1,3-dioxane pollution. dss.go.thnih.gov For example, a study identified a resin manufacturing plant as the source of 2-alkyl-5,5-dimethyl-1,3-dioxanes and 2-alkyl-4-methyl-1,3-dioxolanes that were causing odor complaints in tap water. dss.go.th Similarly, wastewater treatment plants that accept industrial byproducts for co-digestion have also been identified as sources of 1,3-dioxane-related odor events. acs.org

Table 4: Analytical Methods for 1,3-Dioxane Derivatives in Water

| Analytical Technique | Sample Preparation | Application | Key Features | Reference |

|---|---|---|---|---|

| GC/MS | Closed Loop Stripping Analysis (CLSA) | Identification of trace-level odorous compounds in river and groundwater | Preferred for compounds with longer alkyl chains | dss.go.th |

| GC/MS | Purge-and-Trap (P&T) | Quantification in water samples | Better recovery for small alkyl chain derivatives | dss.go.th |

| GC/MS | Solid-Phase Extraction (SPE) | Determination in drinking water | Allows for concentration from large sample volumes | eurofins.compsu.edu |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2-oxoethoxy)methyl formate |

| Formic acid |

| Methylene glycol diformate |

| Karanal |

| 5-methyl-2-(1-methylbutyl)-5-propyl-1,3-dioxane |

| 5-methyl-2-(2-methylpropyl)-1,3-dioxane |

| 1,4-Dioxane |

| Pseudonocardia dioxanivorans CB1190 |

| Mycobacterium dioxanotrophicus PH-06 |

| Rhodococcus ruber strain 219 |

| Thiamine |

| 2-Methyl-1,3-dioxolane |

| Hydrogen peroxide |

| Ozone |

| Titanium dioxide |

| bis(1-chloro-2-propyl) ether |

| Ethylene glycol |

| Glycolic acid |

| 2-alkyl-5,5-dimethyl-1,3-dioxanes |

| 2-alkyl-4-methyl-1,3-dioxolanes |

Future Research Directions and Emerging Paradigms in 2 Propyl 1,3 Dioxane Chemistry

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of 2-Propyl-1,3-dioxane involves the acid-catalyzed acetalization of butanal with 1,3-propanediol (B51772). While effective, this method often relies on homogeneous mineral acids, leading to challenges in catalyst separation, waste generation, and environmental impact. Future research is intensely focused on developing greener, more sustainable synthetic protocols.

Key emerging strategies include:

Biocatalysis: The use of enzymes, such as lipases or specifically engineered enzymes, offers a highly selective and environmentally benign alternative to traditional acid catalysts. Chemoenzymatic cascades, where an enzymatic step is combined with a chemical catalysis step, are particularly promising for creating complex dioxanes from renewable starting materials. rwth-aachen.de

Heterogeneous Catalysis: Replacing homogeneous acids with solid acid catalysts (e.g., zeolites, ion-exchange resins, or metal oxides) simplifies product purification, allows for catalyst recycling, and often leads to milder reaction conditions.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption for the formation of related cyclic acetals. smolecule.com Similarly, photocatalytic approaches that utilize visible light to drive the reaction represent a frontier in green acetalization chemistry. smolecule.com

Green Solvents: A shift away from volatile organic solvents towards more sustainable options is a critical goal. Research into using deep eutectic solvents (DESs), which can act as both the solvent and the catalyst, or performing reactions under solvent-free conditions, is gaining traction. smolecule.comresearchgate.net

| Method | Catalyst/Medium | Key Advantages | Research Focus |

|---|---|---|---|

| Traditional Acetalization | Homogeneous acids (e.g., HCl, H₂SO₄) | Well-established, high yield | - |

| Biocatalysis | Enzymes (e.g., lipases) | High selectivity, mild conditions, biodegradable | Enzyme engineering for broader substrate scope |

| Heterogeneous Catalysis | Solid acids (e.g., zeolites, resins) | Catalyst recyclability, simplified workup | Development of more robust and active catalysts |

| Microwave-Assisted Synthesis | - | Rapid reaction times, energy efficiency | Optimization of reaction parameters |

| Green Solvents | Deep Eutectic Solvents (DESs) | Low toxicity, potential dual role as catalyst | Exploring novel DES compositions |

In-depth Elucidation of Complex Reaction Mechanism Intermediates

The formation of this compound proceeds through a series of reactive intermediates, including a hemiacetal and a key oxocarbenium ion. While this general pathway is understood, a detailed, quantitative picture of the reaction coordinate is often lacking, especially when using novel catalytic systems or complex substrates.

Future research aims to:

Characterize Transient Species: Utilize advanced spectroscopic techniques, such as in-situ NMR and stopped-flow spectroscopy, to directly observe and characterize short-lived intermediates.

Isotopic Labeling Studies: Employ isotopic labeling (e.g., with Deuterium or ¹³C) to trace the path of atoms throughout the reaction, confirming reaction pathways and identifying rate-determining steps.

Conformational Analysis: Investigate the conformation of intermediates and transition states. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation, and the presence of oxygen heteroatoms influences diaxial interactions, favoring equatorial substituents at the C2 position. thieme-connect.de Understanding these conformational preferences is crucial for designing stereoselective reactions. Kinetic studies on the hydrolysis of related compounds suggest that the conformation of metal-adduct intermediates can significantly control reaction rates. rsc.org

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry is transitioning from a tool for rationalizing experimental results to a predictive engine for reaction design and discovery. For this compound, computational modeling can provide insights that are difficult or impossible to obtain through experiments alone.

Emerging applications in this area include:

Reaction Pathway Mapping: Using Density Functional Theory (DFT) to calculate the energy landscape of the synthesis reaction. This allows for the identification of transition state structures, calculation of activation energies, and prediction of reaction kinetics under various catalytic conditions. nih.gov

Catalyst Design: Modeling the interaction between the substrates (butanal and 1,3-propanediol) and the active site of a catalyst. This can accelerate the discovery of new, more efficient catalysts by screening potential candidates in silico before attempting laboratory synthesis.

Predicting Physicochemical Properties: Calculating properties such as conformational energies, solvent effects, and spectroscopic signatures (NMR, IR) to aid in the characterization of this compound and its derivatives.

| Computational Method | Predicted Properties/Outcomes | Impact on Research |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies, reaction kinetics, intermediate stability | Optimization of reaction conditions, mechanistic elucidation |

| Molecular Dynamics (MD) | Solvent effects, conformational dynamics, transport properties | Understanding behavior in solution or as part of a polymer |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, active site modeling | Design of biocatalysts and enzyme inhibitors |

Exploration of Novel Catalytic Systems for Selective Transformations

The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of the 1,3-dioxane scaffold. Research is moving beyond simple acid catalysis to explore systems that offer greater control over selectivity and reactivity.

Future avenues of exploration are:

Organocatalysis: The use of small organic molecules as catalysts can provide unique reactivity and selectivity, often under mild conditions, avoiding the use of potentially toxic or expensive metals.

Photoredox Catalysis: Employing light to generate reactive intermediates from catalysts opens up novel reaction pathways for the functionalization of the 1,3-dioxane ring or its side chains that are not accessible through traditional thermal methods.

Tandem Catalysis: Designing catalytic systems where multiple transformations occur in a single pot. For instance, a chemoenzymatic cascade was demonstrated for the synthesis of chiral dioxolanes using a ruthenium molecular catalyst for the final ring-closing step, a strategy applicable to 1,3-dioxanes. rwth-aachen.de

Design of Functionalized 1,3-Dioxane Scaffolds for Niche Applications

While this compound itself is a relatively simple molecule, its core structure serves as a valuable and stable scaffold for building more complex, functional molecules. The true potential of its chemistry lies in the design of derivatives for specialized, high-value applications.

Promising areas for the application of functionalized 1,3-dioxane scaffolds include:

Medicinal Chemistry: The 1,3-dioxane ring is a bioisostere for other chemical groups and can be incorporated into pharmacologically active molecules. Derivatives have been synthesized and investigated as modulators of multidrug resistance in cancer cells and as potent agonists for serotonin (B10506) receptors with potential anxiolytic and anti-depressant activity. nih.govresearchgate.net

Polymer Science: The 1,3-dioxane ring can be a monomer for ring-opening polymerization to create biodegradable polyesters. Recently, in-situ polymerized poly(1,3-dioxane) has been developed as a highly stable polymer electrolyte for high-voltage lithium-metal batteries, demonstrating superior oxidation stability compared to its five-membered ring analogue, poly(1,3-dioxolane). rsc.org

Materials Science: By attaching functional groups, 1,3-dioxane derivatives can be used as building blocks for liquid crystals or as components in advanced composite materials. For example, functionalized scaffolds can be conjugated with biopolymers like chitosan (B1678972) for applications in tissue engineering. nih.gov

| Application Area | Type of Functionalization | Example Application | Reference |

|---|---|---|---|

| Medicinal Chemistry | Attachment of aromatic and basic moieties | Modulators to overcome multidrug resistance in cancer | nih.gov |

| Medicinal Chemistry | Incorporation into complex molecular frameworks | Selective 5-HT1A receptor agonists for anxiolytic activity | researchgate.net |

| Polymer Science | Use as a monomer for polymerization | Stable solid polymer electrolytes for high-voltage batteries | rsc.org |

| Drug Delivery | Incorporation into biodegradable polymers | Polymeric prodrugs for intracellular drug delivery | researchgate.net |

| Tissue Engineering | Conjugation with biopolymers (e.g., chitosan) | Hybrid organic-inorganic scaffolds for bone repair | nih.gov |

Q & A

Q. What strategies optimize the use of this compound in solid-state electrolyte formulations for lithium-ion batteries?

Featured Recommendations

| Most viewed | ||

|---|---|---|